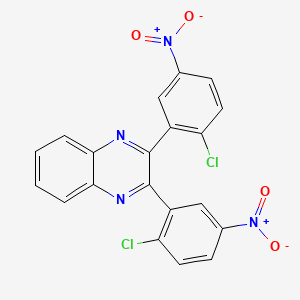
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two 2-chloro-5-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline typically involves the reaction of 2-chloro-5-nitrobenzene-1,2-diamine with 2,3-dichloroquinoxaline. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(phenylamino)quinoxaline: Known for its antimicrobial activity.
2,3-Bis(bromomethyl)quinoxaline: Used in organic synthesis and materials science.
2-Amino-2′-chloro-5-nitrobenzophenone: A related compound with similar structural features.
Uniqueness
2,3-Bis(2-chloro-5-nitrophenyl)quinoxaline is unique due to the presence of both chloro and nitro substituents on the phenyl rings, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93035-13-3 |
|---|---|
Molecular Formula |
C20H10Cl2N4O4 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
2,3-bis(2-chloro-5-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C20H10Cl2N4O4/c21-15-7-5-11(25(27)28)9-13(15)19-20(24-18-4-2-1-3-17(18)23-19)14-10-12(26(29)30)6-8-16(14)22/h1-10H |
InChI Key |
BMXSAKORQLZMER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















